|

REACTION_CXSMILES

|

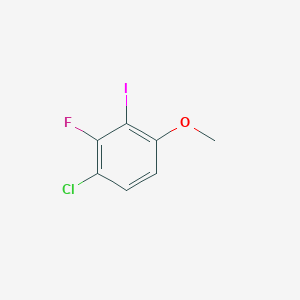

[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[F:10].C([Li])CCC.[I:16]I>O1CCCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([I:16])[C:3]=1[F:10]

|

|

Name

|

|

|

Quantity

|

1000 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=C(C=C1)OC)F

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

hexanes

|

|

Quantity

|

1.42 kg

|

|

Type

|

solvent

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

|

Name

|

|

|

Quantity

|

2.405 kg

|

|

Type

|

reactant

|

|

Smiles

|

II

|

|

Name

|

|

|

Quantity

|

2.4 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

8.35 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Control Type

|

AMBIENT

|

|

Type

|

CUSTOM

|

|

Details

|

Added water (1 L; 1.0-1.2 vol wrt Int-01) in to reactor with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer, an addition funnel

|

|

Type

|

TEMPERATURE

|

|

Details

|

Cooled the reaction mass to −60° C. to −70° C

|

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature of the reaction mass below −60° C

|

|

Type

|

TEMPERATURE

|

|

Details

|

Maintained

|

|

Type

|

CUSTOM

|

|

Details

|

the reaction at below −60° C. for 2 h

|

|

Duration

|

2 h

|

|

Type

|

WASH

|

|

Details

|

Transferred the Iodine solution in step #6 into a clean addition funnel with THF (500 mL) rinse

|

|

Type

|

CUSTOM

|

|

Details

|

Added Iodine solution from the addition funnel to the reaction over 120 min

|

|

Duration

|

120 min

|

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the internal temperature at <−60° C

|

|

Type

|

CUSTOM

|

|

Details

|

Removed

|

|

Type

|

TEMPERATURE

|

|

Details

|

cooling bath

|

|

Type

|

CUSTOM

|

|

Details

|

to attain −5° C. to 0° C

|

|

Type

|

CUSTOM

|

|

Details

|

reaches −5° C. to 0° C

|

|

Type

|

CUSTOM

|

|

Details

|

A sample was removed at −2 h

|

|

Type

|

CUSTOM

|

|

Details

|

Work Up: Quenched

|

|

Type

|

CUSTOM

|

|

Details

|

the reaction with 20% Na2SO2O3 solution (1.015 kg of sodium thiosulphate dissolved in 5.1 L of DM water)

|

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the internal temperature at <10° C

|

|

Type

|

CUSTOM

|

|

Details

|

Transfer resulting biphasic mixture

|

|

Type

|

CUSTOM

|

|

Details

|

into separating funnel

|

|

Type

|

WASH

|

|

Details

|

rinse the flask with THF (1.2 L; 1.0-1.5 Vol wrt Int-1), and transfer

|

|

Type

|

CUSTOM

|

|

Details

|

to separating flask

|

|

Type

|

CUSTOM

|

|

Details

|

Removed

|

|

Type

|

EXTRACTION

|

|

Details

|

for further extraction

|

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrated the organic layer

|

|

Type

|

DISSOLUTION

|

|

Details

|

Dissolved

|

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated mass in EtOAc (8.0 L; 8.0-8.5 Vol wrt Int-1)

|

|

Type

|

EXTRACTION

|

|

Details

|

Extract the retained aqueous phase with EtOAc (7.1 L: 7.0-7.5 Vol wrt Int-1)

|

|

Type

|

WASH

|

|

Details

|

Rinse the flask with EtOAc (1.0 L; 1.0-1.5 Vol wrt Int-1)

|

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrated the organic layer2 on rotovap at 45-50° C. completely

|

|

Type

|

CUSTOM

|

|

Details

|

Purification

|

|

Type

|

ADDITION

|

|

Details

|

Added Acetonitrile (5.1 L; 5.0-5.5 vol wrt Int-01)

|

|

Type

|

TEMPERATURE

|

|

Details

|

Warmed to 55° C.

|

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve all solid

|

|

Type

|

TEMPERATURE

|

|

Details

|

Cooled to ambient temperature

|

|

Type

|

WASH

|

|

Details

|

Transferred the mass into a clean reactor, rinse the flask with Acetonitrile (1.0 L; 1.0-1.2 vol wrt Int 01)

|

|

Type

|

ADDITION

|

|

Details

|

add

|

|

Type

|

WASH

|

|

Details

|

rinse into reactor

|

|

Type

|

STIRRING

|

|

Details

|

Stirred the resulting slurry for 15 min

|

|

Duration

|

15 min

|

|

Type

|

WAIT

|

|

Details

|

Added water (5.3 L; 5.0-5.5 Vol wrt Int-01) over 15 min

|

|

Duration

|

15 min

|

|

Type

|

STIRRING

|

|

Details

|

Stirred the above mass at ambient temperature for 15 min

|

|

Duration

|

15 min

|

|

Type

|

WASH

|

|

Details

|

Unload the mass into a container, rinsed the reactor with water (1 L; 1.0-1.2 vol wrt Int-01)

|

|

Type

|

CUSTOM

|

|

Details

|

collected the

|

|

Type

|

WASH

|

|

Details

|

rinse in same container

|

|

Type

|

FILTRATION

|

|

Details

|

Filtered the solid

|

|

Type

|

WASH

|

|

Details

|

Rinsed the container with water (1 L; 1.0-1.2 vol wrt Int-01)

|

|

Type

|

FILTRATION

|

|

Details

|

filtered the rinse

|

|

Type

|

WASH

|

|

Details

|

Washed

|

|

Type

|

FILTRATION

|

|

Details

|

filter cake with water (3.3 L; 3.0-3.5 Vol wrt Int-01)

|

|

Type

|

CUSTOM

|

|

Details

|

Suck dried for 2 h

|

|

Duration

|

2 h

|

|

Type

|

CUSTOM

|

|

Details

|

dried at 55° C. in VTD for 15 h

|

|

Duration

|

15 h

|

|

Type

|

CUSTOM

|

|

Details

|

HPLC RT Time 4.897 min

|

|

Duration

|

4.897 min

|

|

Type

|

CUSTOM

|

|

Details

|

Time 15 min

|

|

Duration

|

15 min

|

|

Type

|

CUSTOM

|

|

Details

|

Column Oven—40° C.

|

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=C(C(=C(C=C1)OC)I)F

|

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 85.9% |

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |